molecular formula C21H21N3O3 B2871538 3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1789050-96-9

3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B2871538
CAS No.: 1789050-96-9
M. Wt: 363.417
InChI Key: DGEGFUKSXVIJAN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylbenzoyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include other oxadiazole derivatives, which may have different substituents on the oxadiazole ring or other parts of the molecule. The uniqueness of this compound lies in its specific arrangement of the methoxyphenyl, methylbenzoyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-5-3-6-16(13-14)21(25)24-12-4-7-18(24)20-22-19(23-27-20)15-8-10-17(26-2)11-9-15/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEGFUKSXVIJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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